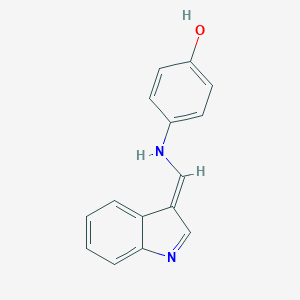
(E)-4-(((1H-indol-3-yl)methylene)amino)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(((1H-indol-3-yl)methylene)amino)phenol, also known as 4-IA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology.
Wissenschaftliche Forschungsanwendungen
(E)-4-(((1H-indol-3-yl)methylene)amino)phenol has been found to have various scientific research applications, including cancer research, neuroprotection, and antioxidant activity. Studies have shown that (E)-4-(((1H-indol-3-yl)methylene)amino)phenol has the potential to inhibit the growth of cancer cells and induce apoptosis, making it a promising therapeutic agent for cancer treatment. Additionally, (E)-4-(((1H-indol-3-yl)methylene)amino)phenol has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, (E)-4-(((1H-indol-3-yl)methylene)amino)phenol has been found to have antioxidant activity, which can help in preventing cell damage caused by free radicals.
Wirkmechanismus
The mechanism of action of (E)-4-(((1H-indol-3-yl)methylene)amino)phenol is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and proliferation. Additionally, (E)-4-(((1H-indol-3-yl)methylene)amino)phenol has been found to activate the Nrf2-ARE pathway, which plays a crucial role in the regulation of cellular antioxidant defense mechanisms.
Biochemische Und Physiologische Effekte
Studies have shown that (E)-4-(((1H-indol-3-yl)methylene)amino)phenol has various biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and anti-metastatic activities. Additionally, (E)-4-(((1H-indol-3-yl)methylene)amino)phenol has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (E)-4-(((1H-indol-3-yl)methylene)amino)phenol in lab experiments is its low toxicity, which makes it safe for use in cell culture and animal studies. Additionally, (E)-4-(((1H-indol-3-yl)methylene)amino)phenol is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using (E)-4-(((1H-indol-3-yl)methylene)amino)phenol is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
For research on (E)-4-(((1H-indol-3-yl)methylene)amino)phenol include the development of novel derivatives with improved solubility and bioavailability, further studies to elucidate its mechanism of action and potential applications in cancer treatment and neuroprotection, and clinical trials to evaluate its safety and efficacy.
Synthesemethoden
The synthesis of (E)-4-(((1H-indol-3-yl)methylene)amino)phenol involves the condensation of indole-3-carboxaldehyde with 4-aminophenol in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
Eigenschaften
IUPAC Name |
4-(1H-indol-3-ylmethylideneamino)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-13-7-5-12(6-8-13)16-9-11-10-17-15-4-2-1-3-14(11)15/h1-10,17-18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJOHAQUDMOXRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(((1H-indol-3-yl)methylene)amino)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

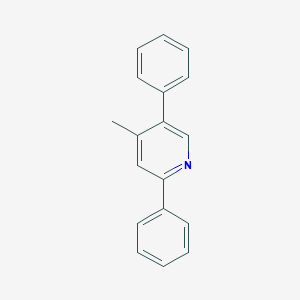
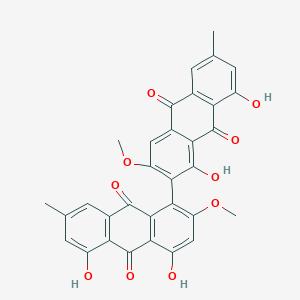
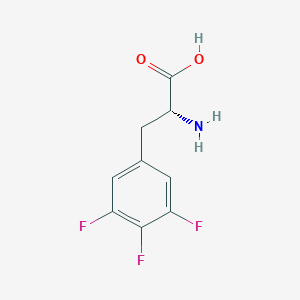
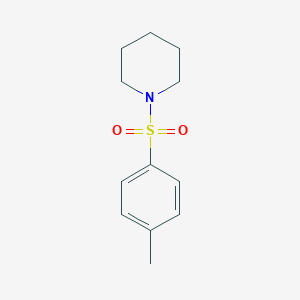
![5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B172318.png)
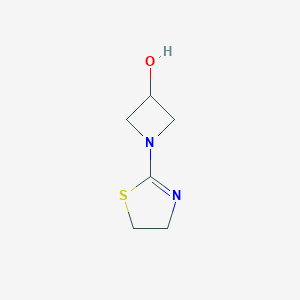
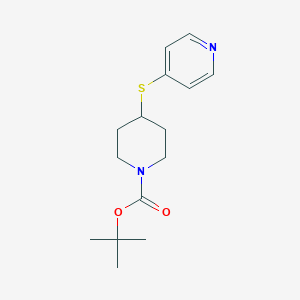
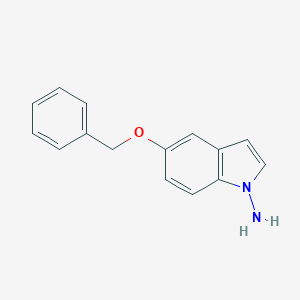
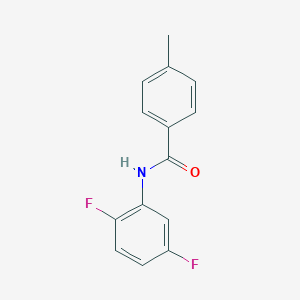
![[2-(Piperazin-1-yl)ethoxy]acetic acid](/img/structure/B172338.png)
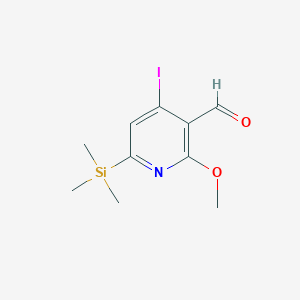
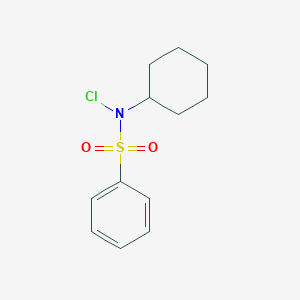
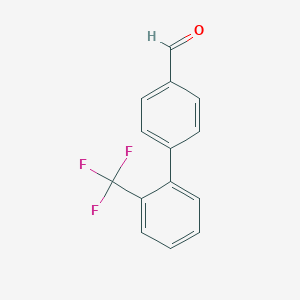
![2-Butyl-2H-benzo[d][1,2,3]triazole](/img/structure/B172346.png)